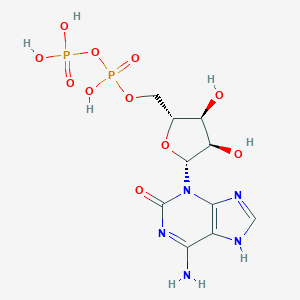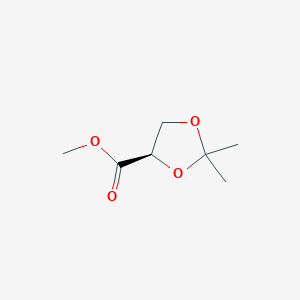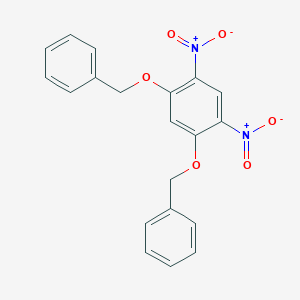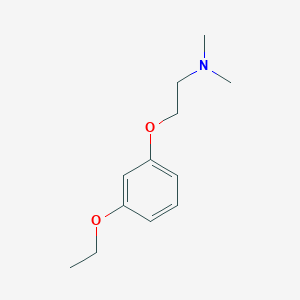
3-Ribofuranosylisoguanosine 5'-diphosphate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Ribofuranosylisoguanosine 5'-diphosphate (GDP-Mannose) is a nucleotide sugar that is widely used in various biochemical and physiological processes. It is an important precursor for the synthesis of glycoproteins, glycolipids, and proteoglycans. GDP-Mannose is synthesized through a multistep enzymatic process that involves several enzymes.
Wirkmechanismus
3-Ribofuranosylisoguanosine 5'-diphosphate acts as a donor molecule for the transfer of mannose to various acceptor molecules, such as proteins and lipids. This transfer is catalyzed by enzymes known as glycosyltransferases. The transfer of mannose to acceptor molecules results in the synthesis of various glycoconjugates, such as glycoproteins and glycolipids.
Biochemical and Physiological Effects:
3-Ribofuranosylisoguanosine 5'-diphosphate plays a crucial role in various biochemical and physiological processes. It is an important precursor for the synthesis of glycoproteins, glycolipids, and proteoglycans. It is also involved in the biosynthesis of various polysaccharides, such as bacterial lipopolysaccharides and plant cell wall polysaccharides. 3-Ribofuranosylisoguanosine 5'-diphosphate has been shown to play a role in the regulation of cell growth and differentiation, as well as in the immune response.
Vorteile Und Einschränkungen Für Laborexperimente
3-Ribofuranosylisoguanosine 5'-diphosphate is widely used in various lab experiments due to its importance in various biochemical and physiological processes. However, there are some limitations associated with its use. One limitation is that 3-Ribofuranosylisoguanosine 5'-diphosphate is relatively unstable and can degrade quickly, which can affect the results of experiments. Another limitation is that the synthesis of 3-Ribofuranosylisoguanosine 5'-diphosphate is a multistep enzymatic process that can be time-consuming and expensive.
Zukünftige Richtungen
There are several future directions for the study of 3-Ribofuranosylisoguanosine 5'-diphosphate. One direction is to further investigate its role in various biochemical and physiological processes, such as cell growth and differentiation and the immune response. Another direction is to develop more efficient and cost-effective methods for the synthesis of 3-Ribofuranosylisoguanosine 5'-diphosphate. Additionally, the development of new glycosyltransferases that can transfer mannose to acceptor molecules more efficiently could also be a future direction for research.
Synthesemethoden
3-Ribofuranosylisoguanosine 5'-diphosphate is synthesized through a multistep enzymatic process that involves several enzymes. The first step involves the conversion of glucose-6-phosphate to mannose-6-phosphate by the enzyme phosphomannose isomerase. The second step involves the conversion of mannose-6-phosphate to mannose-1-phosphate by the enzyme phosphomannomutase. The third step involves the conversion of mannose-1-phosphate to 3-Ribofuranosylisoguanosine 5'-diphosphate by the enzyme 3-Ribofuranosylisoguanosine 5'-diphosphate pyrophosphorylase.
Wissenschaftliche Forschungsanwendungen
3-Ribofuranosylisoguanosine 5'-diphosphate is widely used in various scientific research applications. It is an important precursor for the synthesis of glycoproteins, glycolipids, and proteoglycans. It is also involved in the biosynthesis of various polysaccharides, such as bacterial lipopolysaccharides and plant cell wall polysaccharides. 3-Ribofuranosylisoguanosine 5'-diphosphate has been shown to play a role in the regulation of cell growth and differentiation, as well as in the immune response.
Eigenschaften
CAS-Nummer |
135052-71-0 |
|---|---|
Produktname |
3-Ribofuranosylisoguanosine 5'-diphosphate |
Molekularformel |
C10H15N5O11P2 |
Molekulargewicht |
443.2 g/mol |
IUPAC-Name |
[(2R,3S,4R,5R)-5-(6-amino-2-oxo-7H-purin-3-yl)-3,4-dihydroxyoxolan-2-yl]methyl phosphono hydrogen phosphate |
InChI |
InChI=1S/C10H15N5O11P2/c11-7-4-8(13-2-12-4)15(10(18)14-7)9-6(17)5(16)3(25-9)1-24-28(22,23)26-27(19,20)21/h2-3,5-6,9,16-17H,1H2,(H,12,13)(H,22,23)(H2,11,14,18)(H2,19,20,21)/t3-,5-,6-,9-/m1/s1 |
InChI-Schlüssel |
DWMSKIWTKARTMX-UUOKFMHZSA-N |
Isomerische SMILES |
C1=NC2=C(N1)C(=NC(=O)N2[C@H]3[C@@H]([C@@H]([C@H](O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
SMILES |
C1=NC2=C(N1)C(=NC(=O)N2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Kanonische SMILES |
C1=NC2=C(N1)C(=NC(=O)N2C3C(C(C(O3)COP(=O)(O)OP(=O)(O)O)O)O)N |
Synonyme |
3-isoisoguanosine 5'-diphosphate 3-ribofuranosylisoguanosine 5'-diphosphate |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![Methyl bicyclo[4.1.0]heptane-1-carboxylate](/img/structure/B143563.png)




![Diethyl 2-[1-(oxan-2-yloxy)propan-2-ylidene]propanedioate](/img/structure/B143588.png)



![tert-butyl 2-methyl-2-[[(2S)-4-methyl-2-[[2-methyl-2-[[2-[[2-methyl-2-(phenylmethoxycarbonylamino)propanoyl]amino]acetyl]amino]propanoyl]amino]pentanoyl]amino]propanoate](/img/structure/B143597.png)



